3-[4-(Trifluoromethoxy)phenyl]acrylamide
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-[4-(trifluoromethoxy)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2/c11-10(12,13)16-8-4-1-7(2-5-8)3-6-9(14)15/h1-6H,(H2,14,15)/b6-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVOFARCSZCHEV-ZZXKWVIFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)N)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)N)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Direct Synthetic Routes to 3-[4-(Trifluoromethoxy)phenyl]acrylamide (B3043434)
Direct construction of the acrylamide (B121943) backbone onto the 4-(trifluoromethoxy)phenyl scaffold is a primary focus of synthetic efforts. These routes typically involve the formation of the crucial carbon-carbon double bond that defines the acrylamide structure.
Condensation reactions represent a fundamental and widely employed strategy for the synthesis of α,β-unsaturated amides. The Knoevenagel and Doebner-Knoevenagel condensations are particularly relevant for this transformation. organic-chemistry.orgnih.gov These reactions typically involve the condensation of an aldehyde with a compound containing an active methylene (B1212753) group.
In the context of this compound synthesis, the key precursor is 4-(trifluoromethoxy)benzaldehyde. This aldehyde can be reacted with an amide source, such as 2-aminoacetamide or malonamide, in the presence of a base. The reaction proceeds through the formation of a carbanion from the active methylene compound, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields the desired α,β-unsaturated acrylamide product. The use of mechanochemical, solvent- and catalyst-free conditions for Knoevenagel condensations involving fluorinated benzaldehydes has also been explored, offering a greener alternative to traditional methods. nih.gov
A significant advantage of the Doebner-Knoevenagel pathway is its high stereoselectivity, typically affording the thermodynamically more stable (E)-isomer as the major product. organic-chemistry.orgnih.gov The reaction conditions are generally mild, occurring at ambient temperatures, and are tolerant of a wide array of functional groups. nih.gov
Table 1: Selected Catalysts for Knoevenagel Condensation of Benzaldehyde (B42025) This table presents various catalysts used in the Knoevenagel condensation of benzaldehyde with active methylene compounds like ethyl cyanoacetate, providing insight into conditions that could be adapted for 4-(trifluoromethoxy)benzaldehyde. researchgate.net
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| P4VP/SBA-15 | Ethanol | Reflux | 0.5 | 98 | researchgate.net |
| Piperidine | Ethanol | Reflux | 3 | 85 | researchgate.net |
| MgO | Ethanol | Reflux | 5 | 95 | researchgate.net |
| No Catalyst | Water | 100 | 24 | Variable | rsc.org |
Palladium-catalyzed cross-coupling reactions, particularly the Mizoroki-Heck reaction, provide a powerful and versatile method for forming the C-C bond in this compound. wikipedia.org The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a base. wikipedia.org
For the synthesis of the target molecule, this reaction would couple an aryl halide, such as 4-bromo- or 4-iodo-1-(trifluoromethoxy)benzene, with acrylamide. misuratau.edu.lyugent.be The reaction is typically catalyzed by palladium(0) complexes, which can be generated in situ from precursors like palladium(II) acetate (B1210297) (Pd(OAc)₂). organic-chemistry.orgnih.gov The presence of a base, such as triethylamine (B128534) or potassium carbonate, is essential. ugent.beorganic-chemistry.org This methodology is highly effective for the synthesis of cinnamamides and related structures, demonstrating its applicability. misuratau.edu.ly The reaction generally proceeds with high trans selectivity, yielding the (E)-isomer. organic-chemistry.org
Table 2: Heck Coupling Reaction for Cinnamamide (B152044) Synthesis The following table summarizes conditions for a model Heck reaction between iodobenzene (B50100) and acrylamide, which is analogous to the synthesis of this compound. misuratau.edu.ly
| Aryl Halide | Alkene | Catalyst | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Iodobenzene | Acrylamide | Pd(OAc)₂ | Triethylamine | Acetonitrile | 41 | misuratau.edu.ly |
| Iodobenzene | Acrylamide | Pd(OAc)₂ / Schiff base ligand | Triethylamine | Acetonitrile | Good to Excellent | misuratau.edu.ly |
| 4-Bromoanisole | n-Butyl acrylate (B77674) | [SIPr·H][Pd(ƞ3-2-Me-allyl)Cl2] | K₂CO₃ | DMF | Good to Excellent | ugent.be |
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, offer an efficient approach to complex molecules. nih.gov While specific MCRs for the direct synthesis of this compound are not prominently featured in the literature, the principles can be applied.
A hypothetical three-component reaction could involve 4-(trifluoromethoxy)benzaldehyde, an amine (like ammonia (B1221849) or an ammonia equivalent), and a component that provides the two-carbon acryloyl unit. For instance, variations of the Groebke-Blackburn-Bienaymè three-component reaction, which typically involve an aldehyde, an isocyanide, and an amidine, demonstrate the power of MCRs in constructing complex heterocyclic systems and could potentially be adapted. rug.nl Palladium-catalyzed three-component carbonylative reactions have also been developed for the synthesis of other nitrogen-containing heterocycles. rsc.org However, for a relatively simple target like this compound, stepwise methods like condensation or cross-coupling are generally more common.
The geometry of the carbon-carbon double bond in acrylamide derivatives is a critical aspect of their structure. For this compound, the (E)-isomer (trans) is generally the thermodynamically preferred and, therefore, the major product in most synthetic routes.
As previously mentioned, both the Doebner-Knoevenagel condensation and the Heck reaction exhibit high stereoselectivity for the (E)-isomer. organic-chemistry.orgorganic-chemistry.org The Doebner-Knoevenagel condensation provides the (E)-isomer with high selectivity under mild, ambient temperature conditions. nih.gov Similarly, the Heck reaction is noted for its outstanding trans selectivity, which arises from the syn-addition of the aryl-palladium species to the alkene followed by a syn-β-hydride elimination. organic-chemistry.org This inherent stereocontrol is a significant advantage of these synthetic methods, often precluding the need for subsequent isomerization or separation of stereoisomers.
Precursor Synthesis and Functionalization Strategies
The primary precursor for the trifluoromethoxy-substituted phenyl ring is trifluoromethoxybenzene. This can be prepared from trichloromethoxybenzene by fluorination with anhydrous hydrogen fluoride (B91410) (HF). google.com
From trifluoromethoxybenzene, a key intermediate that can be accessed is 4-(trifluoromethoxy)aniline (B150132). A common route involves the nitration of trifluoromethoxybenzene using a mixture of nitric and sulfuric acids to yield a mixture of nitro isomers, with the para-isomer being predominant. google.comguidechem.com This is followed by the reduction of the nitro group to an amine. This reduction can be accomplished using various methods, including catalytic hydrogenation or chemical reduction with agents like iron powder in the presence of hydrochloric acid. google.com Alternative synthetic methods for the aniline (B41778) derivative include the high-pressure ammonolysis of 4-chloro-1-(trifluoromethoxy)benzene or the degradation of 4-(trifluoromethoxy)benzamide. guidechem.com
The corresponding aldehyde, 4-(trifluoromethoxy)benzaldehyde, is the key starting material for condensation routes. While direct syntheses are less commonly detailed, it can be prepared through methods analogous to those used for similar benzaldehydes, such as 4-(trifluoromethyl)benzaldehyde. wikipedia.orgchemicalbook.com Plausible routes include the formylation of trifluoromethoxybenzene or the conversion of 4-(trifluoromethoxy)aniline into the aldehyde via a Sandmeyer-type reaction, which would involve diazotization of the aniline followed by reaction with a suitable formylating agent. Another approach is the Suzuki-Miyaura coupling of 4-(trifluoromethoxy)phenylboronic acid with a suitable C1 source. wikipedia.org
Table 3: Summary of Synthesis Methods for 4-(Trifluoromethoxy)aniline
| Starting Material | Key Reagents | Method | Reference |
|---|---|---|---|
| p-Nitrotrifluoromethoxybenzene | Iron, HCl, Methanol | Chemical Reduction | google.com |
| Trifluoromethoxybenzene | 1. HNO₃, H₂SO₄; 2. Fe, HCl | Nitration followed by Reduction | google.comguidechem.com |
| Trifluoromethoxybenzene | Sodium amide, Sodium ferrate | Direct Amination | guidechem.com |
| 4-Chlorotrifluoromethoxybenzene | Ammonia (high pressure) | High-Pressure Ammonolysis | guidechem.com |
Preparation of Acrylamide Building Blocks
The synthesis of the target compound, This compound , can be approached through several strategic routes, primarily involving the formation of an amide bond or the construction of the carbon-carbon double bond via cross-coupling reactions. The choice of strategy dictates the requisite starting materials, or "building blocks."
One common and direct method involves the acylation of a pre-functionalized aniline. In this approach, 4-(trifluoromethoxy)aniline is reacted with acryloyl chloride . This reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine, which serves to neutralize the hydrochloric acid byproduct generated during the acylation process. researchgate.net This method builds the acrylamide functionality directly onto the trifluoromethoxy-substituted phenyl ring.
An alternative and widely employed strategy is the Mizoroki-Heck cross-coupling reaction. nih.gov This powerful C-C bond-forming reaction utilizes different building blocks: an aryl halide and acrylamide . The aryl halide building block would be 1-halo-4-(trifluoromethoxy)benzene , where the halogen is typically bromine or iodine. This substrate is then coupled with acrylamide in the presence of a palladium catalyst to form the desired phenylacrylamide structure. nih.gov This method is highly versatile and central to the synthesis of many substituted acrylamides.
A hypothetical synthesis could also involve a Suzuki-Miyaura coupling, where the building blocks might include a boronic acid derivative and a halogenated acrylamide, though the Heck reaction is more direct for this specific target. vulcanchem.com
Reaction Condition Optimization for Enhanced Yield and Purity
Optimizing the synthesis of This compound is critical for maximizing product yield and ensuring high purity by minimizing side-product formation. This optimization hinges on the careful selection of catalysts, ligands, solvents, and reaction temperatures.
Catalytic Systems and Ligand Effects
For syntheses proceeding via cross-coupling pathways like the Mizoroki-Heck reaction, the catalytic system is paramount. Palladium-based catalysts are overwhelmingly favored for their efficiency and functional group tolerance. nih.gov
Catalyst and Additives: A common catalyst precursor is **Palladium(II) acetate (Pd(OAc)₂) **. nih.gov It is often used in conjunction with a base and sometimes a phase-transfer agent or other additives. For instance, in a related synthesis of 3-(3-trifluoromethylphenyl)propanal, Pd(OAc)₂ was effectively used in the presence of tetrabutylammonium (B224687) acetate (nBu₄NOAc), which can act as both a phase-transfer agent and a halide scavenger. nih.gov The choice of base is also crucial, with inorganic bases like sodium carbonate or organic bases like triethylamine being common.
| Catalyst | Ligand/Additive | Typical Substrates | Key Observation |
|---|---|---|---|
| Pd(OAc)₂ | nBu₄NOAc (Tetrabutylammonium acetate) | Aryl Bromide + Acroleine Derivative | Efficient coupling without traditional phosphine (B1218219) ligands. nih.gov |
| Pd(OAc)₂ | Triphenylphosphine (PPh₃) | Aryl Iodide + Alkene | Classic ligand for stabilizing the Pd(0) active species. |
| PdCl₂(PPh₃)₂ | None (ligand is incorporated) | Aryl Halide + Alkene | Pre-formed complex offers good stability. |
Solvent and Temperature Influence on Reaction Outcomes
The reaction medium (solvent) and temperature are critical parameters that profoundly affect reaction kinetics, solubility of reactants and catalysts, and ultimately, the yield and purity of the final product. nih.gov
Solvent Selection: The choice of solvent is often dictated by the specific reaction type. For Mizoroki-Heck couplings, high-boiling polar aprotic solvents are generally preferred. These include N,N-Dimethylformamide (DMF) , N,N-Dimethylacetamide (DMA) , and N-Methyl-2-pyrrolidone (NMP) . researchgate.net These solvents are effective at dissolving the polar reactants and the palladium catalyst salts. The solvent can also influence the rate of polymerization side reactions, with studies on related acrylamide systems showing that solvent polarity can impact reaction kinetics. rsc.org
Temperature Effects: Temperature is a key driver of reaction rate. Cross-coupling reactions like the Heck reaction typically require elevated temperatures, often in the range of 80 °C to 150 °C, to overcome the activation energy of the oxidative addition step. researchgate.netmdpi.com However, excessively high temperatures can lead to catalyst decomposition and the formation of undesired byproducts. Optimization involves finding a temperature that ensures a reasonable reaction time while maintaining high selectivity. Studies on related chemical transformations show a direct correlation between temperature and reaction rate, but also highlight the risk of reduced selectivity at higher temperatures. researchgate.netrsc.org For instance, a reaction might proceed slowly at 80 °C but give a clean product, whereas at 140 °C it might be complete in a fraction of the time but yield a mixture of products requiring extensive purification.
| Solvent | Temperature (°C) | Effect | Reference |
|---|---|---|---|
| Dimethylformamide (DMF) | 120 | Effective for achieving moderate to good yields in reactions involving N-acetyl-d-glucosamine. researchgate.net | researchgate.net |
| Anisole | 40 | Demonstrated good control over polymerization in a RAFT process, indicating its utility in controlling reactivity. rsc.org | rsc.org |
| γ-Valerolactone (GVL) | Not specified | Noted to accelerate acetal (B89532) deprotection in a multi-step synthesis, highlighting how solvent can influence specific reaction steps. nih.gov | nih.gov |
| Aqueous Solution | 60 - 70 | In grafting reactions of acrylamide, the rate increased significantly with temperature up to a plateau. mdpi.com | mdpi.com |
Chemical Reactivity and Mechanistic Investigations
Reactivity of the Acrylamide (B121943) Moiety
The acrylamide functional group, characterized by a vinyl group conjugated to a carbonyl, is an electron-poor system, making it susceptible to various addition reactions.
The vinyl group of 3-[4-(Trifluoromethoxy)phenyl]acrylamide (B3043434) is an electrophilic Michael acceptor. This reactivity is enhanced by the electron-withdrawing nature of the trifluoromethoxy group on the phenyl ring, which further delocalizes electron density from the carbon-carbon double bond. The Michael addition is a versatile method for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netanalis.com.my A range of nucleophiles, known as Michael donors, can react with the activated alkene of the acrylamide. researchgate.netanalis.com.my
The general mechanism involves the addition of a nucleophile to the β-carbon of the acrylamide, forming a resonance-stabilized enolate intermediate. Subsequent protonation yields the final adduct. The electrophilicity of the double bond in compounds like this compound makes them valuable in synthetic chemistry for constructing more complex molecules. beilstein-journals.org For instance, alkyl phosphines have been shown to readily undergo phospha-Michael addition with acrylamide derivatives. sigmaaldrich.com The presence of a strong electron-withdrawing group like trifluoromethoxy is known to make the double bond of β-nitrostyrenes more electron-deficient, facilitating Michael addition reactions. mdpi.com
Table 1: Potential Michael Donors for Reaction with this compound
| Nucleophile Class | Specific Examples |
|---|---|
| Carbon Nucleophiles | Malonates, Cyanoacetates, Nitroalkanes, Organocuprates |
| Nitrogen Nucleophiles | Amines (primary, secondary), Hydrazines, Azides |
| Oxygen Nucleophiles | Alkoxides, Phenoxides |
| Sulfur Nucleophiles | Thiols, Thiophenols |
| Phosphorus Nucleophiles | Phosphines |
This table is illustrative of potential reactants based on the known reactivity of Michael acceptors.
The vinyl group of acrylamides can undergo radical polymerization to form polyacrylamides. For 1,2-disubstituted structures like cinnamic acid derivatives, monomer reactivity ratios are often low, but they can be incorporated into copolymers. acs.orgnih.gov The polymerization of acrylamide is typically initiated by radicals generated from thermal or photochemical decomposition of initiators. nih.gov
The mechanism proceeds through the classical steps of radical polymerization:
Initiation: A radical initiator (e.g., AIBN, benzoyl peroxide) generates a primary radical. This radical adds to the vinyl group of the monomer to create a monomer radical.
Propagation: The monomer radical adds to another monomer molecule, extending the polymer chain. This step repeats, rapidly increasing the molecular weight. For cinnamic derivatives, radicals from comonomers like methyl acrylate (B77674) or styrene (B11656) predominantly attack the vinyl carbon on the carbonyl side, with propagation occurring via the more stable styrenic radical. acs.orgnih.gov
Termination: The growth of polymer chains is halted by either combination (two growing chains coupling) or disproportionation (hydrogen transfer between two chains).
Controlled radical polymerization techniques such as Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization can be employed to produce copolymers of cinnamic amides with controlled molecular weights and narrow molecular weight distributions. acs.orgnih.gov The use of Lewis acids in the radical polymerization of acrylamides and methacrylamides has been shown to influence the stereochemistry of the resulting polymer, often leading to increased isotacticity. jst.go.jp
Table 2: Common Initiators for Radical Polymerization
| Initiator Type | Specific Examples | Activation Method |
|---|---|---|
| Azo Initiators | Azobisisobutyronitrile (AIBN) | Thermal, Photochemical |
| Peroxide Initiators | Benzoyl Peroxide, Potassium Persulfate | Thermal |
| Redox Initiators | Persulfate/Metabisulfite | Thermal |
This table lists common initiators used for the radical polymerization of vinyl monomers.
The electron-deficient double bond of this compound can participate in cycloaddition reactions, serving as the 2π-electron component (dienophile). libretexts.org These reactions are powerful tools for constructing cyclic systems. wikipedia.orglibretexts.org
[4+2] Cycloaddition (Diels-Alder Reaction): In this reaction, the acrylamide can react with a conjugated diene to form a six-membered ring. The reaction is generally favored when the dienophile is substituted with electron-withdrawing groups, a condition met by the title compound due to both the amide and the trifluoromethoxy-phenyl moieties. libretexts.org The reaction between cyclopentadiene (B3395910) and substituted cinnamaldehydes, which are structurally similar, is a known example. nih.gov
[3+2] Dipolar Cycloaddition: This type of reaction involves a 1,3-dipole reacting with the acrylamide (as the dipolarophile) to form a five-membered heterocyclic ring. Common 1,3-dipoles include nitrones, azides, and nitrile oxides. richmond.edu Asymmetric 1,3-dipolar cycloadditions with acrylamides have been extensively studied. researchgate.net
[2+2] Cycloaddition: Photochemical [2+2] cycloadditions can occur between two alkene units to form a four-membered cyclobutane (B1203170) ring. libretexts.org Additionally, transition metal-catalyzed cycloaddition reactions of α-trifluoromethylstyrenes have been developed to construct various fluorinated carbocycles and heterocycles. nih.gov
The regioselectivity and stereoselectivity of these reactions are governed by the electronic and steric properties of both the acrylamide and the reacting partner, in accordance with the principles of frontier molecular orbital theory. libretexts.org
Chemical Behavior of the Trifluoromethoxy Group
The trifluoromethoxy (OCF3) group is a unique substituent that significantly influences the electronic properties and stability of the aromatic ring.
The trifluoromethoxy group is a potent electron-withdrawing substituent, which has a profound impact on the reactivity of the phenyl ring. This effect is a combination of a strong negative inductive effect (-I) from the highly electronegative fluorine atoms and a weaker positive mesomeric or resonance effect (+M) from the oxygen lone pairs. beilstein-journals.org However, the inductive effect overwhelmingly dominates.
This strong electron-withdrawing character deactivates the aromatic ring towards electrophilic aromatic substitution. beilstein-journals.org The electronic influence of a substituent is often quantified by Hammett constants (σ). For the 4-trifluoromethoxy group, these constants indicate a significant electron-withdrawing ability. researchgate.netstenutz.eupitt.edu
Table 3: Hammett Substituent Constants for the 4-OCF₃ Group
| Constant | Value | Description | Source |
|---|---|---|---|
| σp | 0.35 - 0.36 | Measures the electronic effect from the para position in the ionization of benzoic acids. | stenutz.eupitt.edu |
| σm | 0.38 - 0.39 | Measures the electronic effect from the meta position in the ionization of benzoic acids. | stenutz.eupitt.edu |
These values quantify the electron-withdrawing nature of the p-OCF₃ substituent.
The deactivating nature of the OCF3 group means that reactions like nitration on trifluoromethoxybenzene proceed much slower than on benzene (B151609) itself. beilstein-journals.org Despite being deactivating, the oxygen lone pairs direct incoming electrophiles to the ortho and para positions, although this directing effect is counteracted by the strong inductive withdrawal. beilstein-journals.org
A hallmark of the trifluoromethoxy group is its high thermal and chemical stability. It is generally resistant to cleavage by acids, bases, and many oxidizing and reducing agents. researchgate.net This stability is a key reason for its increasing use in pharmaceuticals and agrochemicals.
Transformation of the OCF3 group is challenging due to the strength of the C-F and C-O bonds and the lack of low-energy reaction pathways. researchgate.netnih.gov While methods exist for the transformation of the related trifluoromethyl (CF3) group, such as selective C-F bond cleavage, these are not readily applicable to the OCF3 group. tcichemicals.com The decomposition of the trifluoromethoxide anion in solution can be a significant hurdle in reactions aiming to form C-OCF3 bonds. researchgate.netnih.gov
Some synthetic routes to aryl trifluoromethyl ethers involve harsh conditions, such as the chlorination of anisoles followed by fluorine exchange with HF or SbF3 at high temperatures, or the deoxyfluorination of phenol (B47542) fluoroformates with SF4. nih.gov More recently, methods involving the migration of an OCF3 group have been developed, for instance, the thermal rearrangement of N-aryl-N-trifluoromethoxyamine derivatives to afford trifluoromethoxylated anilines. nih.gov However, direct transformation of a pre-existing aryl-OCF3 group remains a formidable synthetic challenge.
Reaction Kinetics and Thermodynamic Analysis
The formation of this compound, typically achieved through a Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an aryl halide, such as 4-(trifluoromethoxy)phenyl iodide, with acrylamide. The kinetics and thermodynamics of this transformation are critical factors that govern the reaction's efficiency and yield.
While specific kinetic and thermodynamic data for the synthesis of this compound are not extensively documented in publicly available literature, the general principles of the Mizoroki-Heck reaction provide a framework for understanding its reactivity. The catalytic cycle of the Heck reaction is generally understood to involve several key steps: oxidative addition of the aryl halide to a low-valent palladium species, migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product and regenerate the palladium catalyst. nih.gov
Below is an illustrative data table showing the effect of varying reaction conditions on the yield and turnover number (TON) for the synthesis of a related cinnamamide (B152044), which can be considered analogous to the formation of this compound.
| Entry | Catalyst Loading (mol%) | Acrylamide Equivalents | Yield (%) | TON |
| 1 | 1 | 1.1 | 41 | - |
| 2 | 1 | 1.1 | 82 | 817 |
| 3 | 1 | 1.8 | 95 | 7067 |
| 4 | 0.5 | 1.8 | 93 | 1853 |
| This data is based on the synthesis of cinnamamide from iodobenzene (B50100) and acrylamide and is presented for illustrative purposes. misuratau.edu.ly |
Investigating Microscopic Reversibility in Palladium Catalysis
The principle of microscopic reversibility states that in a reversible reaction, the forward and reverse reactions must follow the same reaction path. libretexts.org This fundamental concept is highly relevant to palladium-catalyzed reactions, where many of the individual steps in the catalytic cycle are, in principle, reversible.
In the context of the Mizoroki-Heck reaction for the synthesis of this compound, the oxidative addition of the aryl halide to the palladium(0) catalyst and the subsequent migratory insertion of the acrylamide are key steps where microscopic reversibility can be considered. The oxidative addition step, for example, is often depicted with an equilibrium arrow, indicating its potential for reversibility.
Recent research has actively investigated the reversibility of C-C bond formation in palladium-catalyzed reactions. nih.gov Studies have shown that under certain conditions, the cleavage of C-C bonds, the reverse of the bond-forming step, can be observed. nih.gov This has been explored through both experimental and computational studies, which probe the mechanistic pathways and the energy landscapes of these transformations. nih.gov
The principle of microscopic reversibility dictates that the mechanism of the reverse reaction, the decomposition of this compound back to its starting materials under palladium catalysis, would proceed through the same intermediates and transition states as the forward reaction, but in the opposite direction. britannica.com Understanding the factors that favor the forward reaction (product formation) over the reverse reaction (product decomposition) is crucial for optimizing synthetic protocols. These factors include the relative stability of the reactants and products, the reaction conditions (temperature, pressure), and the nature of the catalyst and ligands, which can influence the thermodynamics and kinetics of each elementary step in the catalytic cycle. britannica.com
While a dedicated study on the microscopic reversibility for the specific case of this compound is not prominent in the literature, the general principles derived from studies on related palladium-catalyzed cross-coupling reactions provide a strong basis for understanding its mechanistic intricacies.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern chemical research, offering a balance between accuracy and computational cost for studying molecular systems. nih.govnih.gov
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization, where the goal is to find the lowest energy arrangement of atoms in a molecule. capes.gov.br For 3-[4-(Trifluoromethoxy)phenyl]acrylamide (B3043434), DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be used to determine its most stable three-dimensional structure. researchgate.net
The optimization process would likely confirm the planarity of the acrylamide (B121943) and phenyl ring groups. However, there would be a dihedral angle between the plane of the phenyl ring and the acrylamide moiety. nih.gov The trifluoromethoxy group (-OCF₃) introduces additional complexity, with specific bond lengths and angles defining its orientation relative to the phenyl ring. The optimized geometry is the foundation for all other computational property predictions.
Table 1: Predicted Geometric Parameters for this compound Based on Analogous Structures This table presents typical bond lengths and angles expected from a DFT/B3LYP optimization, based on values reported for similar phenylacrylamide and trifluoromethyl-containing compounds. nih.govschrodinger.com
| Parameter | Atoms Involved | Expected Value |
|---|---|---|
| Bond Length | C=O (carbonyl) | ~1.23 Å |
| Bond Length | C=C (vinyl) | ~1.34 Å |
| Bond Length | C-N (amide) | ~1.35 Å |
| Bond Length | C-C (phenyl-vinyl) | ~1.48 Å |
| Bond Length | C-O (phenyl-ether) | ~1.37 Å |
| Bond Angle | C-C-C (vinyl) | ~121° |
| Bond Angle | C-N-H (amide) | ~120° |
| Dihedral Angle | Phenyl-Acrylamide | 10-30° |
Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (Egap) is a key indicator of molecular stability; a smaller gap suggests higher reactivity. nih.govnih.govresearchgate.net
For this compound, the HOMO is expected to be distributed over the electron-rich phenyl ring and the π-system of the acrylamide group. The LUMO is anticipated to be localized on the α,β-unsaturated carbonyl system, particularly on the β-carbon, which is the electrophilic center. The strongly electron-withdrawing trifluoromethoxy group is expected to lower the energy of both the HOMO and LUMO orbitals. These energies are used to calculate global reactivity descriptors that quantify the molecule's chemical behavior. researchgate.net
Table 2: Predicted Global Reactivity Descriptors This table illustrates the kind of data obtained from HOMO-LUMO analysis, with conceptual values for context. Calculations are typically performed using DFT methods. nih.gov
| Descriptor | Formula | Significance |
|---|---|---|
| EHOMO | - | Electron donating ability |
| ELUMO | - | Electron accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Ability to attract electrons |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | χ²/2η | Propensity to accept electrons |
A Molecular Electrostatic Potential (MEP) map is a visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how molecules will interact. researchgate.net Red regions on an MEP map indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue regions denote positive potential (electron-poor) and are prone to nucleophilic attack. nih.gov
For this compound, the MEP map would show:
Negative Potential (Red/Yellow): Concentrated around the highly electronegative oxygen atom of the carbonyl group and the fluorine atoms of the trifluoromethoxy group. These are sites for potential hydrogen bonding and interaction with electrophiles.
Positive Potential (Blue): Located around the amide (N-H) protons, making them acidic and capable of acting as hydrogen bond donors.
Electrophilic Site: The β-carbon of the acrylamide moiety, while not necessarily showing a strong positive potential, is known to be the primary site for nucleophilic attack (Michael addition) due to resonance effects. acs.org
Conformational Analysis and Stereochemical Prediction
Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. mdpi.com For this compound, key rotations would occur around the C-C bond linking the phenyl ring to the vinyl group and the C-O bond of the trifluoromethoxy group. rsc.orgunibo.it
Computational methods can be used to scan the potential energy surface (PES) by systematically rotating these bonds. youtube.com This analysis would identify the lowest-energy (most stable) conformer and the energy barriers between different conformers. Studies on similar substituted benzaldehydes and acetophenones show that planar conformers are often preferred, but steric hindrance can lead to non-planar ground states. unibo.it The analysis would clarify the preferred orientation of the acrylamide group relative to the substituted phenyl ring, which can influence how the molecule fits into a receptor or interacts with other molecules.
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
While quantum calculations are excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time in a more complex environment, such as in a solvent or interacting with a biological target. nih.govosti.gov MD uses classical mechanics to simulate the movements of atoms and molecules. nih.gov
An MD simulation of this compound in water could provide insights into:
Solvation: How water molecules arrange around the solute, particularly the formation of hydrogen bonds with the amide and carbonyl groups.
Hydrophobic Interactions: The behavior of the trifluoromethoxy-substituted phenyl ring in an aqueous environment.
Conformational Dynamics: How the molecule's conformation fluctuates in solution, which can differ from the gas-phase minimum energy structure. researchgate.net Such simulations are crucial for understanding how the compound behaves in a biological context, for example, when approaching a protein binding site.
Prediction of Reactivity and Reaction Pathways
The computational data from DFT, FMO, and MEP analyses all contribute to predicting the reactivity of this compound. The key reactive feature of the molecule is the acrylamide group, which is a well-known Michael acceptor, or "warhead," in medicinal chemistry. nih.gov
The primary predicted reaction pathway is a covalent Michael addition. acs.org The α,β-unsaturated carbonyl system makes the β-carbon electrophilic and susceptible to attack by soft nucleophiles, most notably the thiol group of cysteine residues in proteins. acs.orgresearchgate.net The electron-withdrawing nature of the 4-(trifluoromethoxy)phenyl group is expected to enhance the electrophilicity of the acrylamide, potentially increasing its reactivity compared to unsubstituted phenylacrylamide. Computational models can calculate the energy barriers for this reaction, providing a quantitative prediction of its rate and feasibility.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. ijnrd.orgfiveable.me These models are instrumental in drug discovery and development for predicting the activity of new compounds, thereby prioritizing synthesis and testing efforts. nih.govnih.gov While specific QSAR or QSPR studies focusing exclusively on this compound are not extensively documented in publicly available research, the principles of these methodologies can be applied to understand its potential biological activities and properties based on studies of structurally related acrylamide derivatives.
The fundamental concept of QSAR/QSPR is to represent the molecular structure using numerical descriptors and then use statistical methods to build a model that relates these descriptors to an observed activity or property. wikipedia.orgmdpi.com
A generalized QSAR/QSPR model can be expressed as: Activity/Property = f(Molecular Descriptors) + error wikipedia.org
Research Findings from Related Acrylamide Derivatives:
Studies on various acrylamide derivatives have successfully employed QSAR methodologies to elucidate the structural requirements for their biological activities. For instance, QSAR studies on a series of N-hydroxyfurylacrylamide derivatives as histone deacetylase (HDAC) inhibitors revealed that descriptors related to electronic and structural properties are crucial for their inhibitory activity. In this study, Multiple Linear Regression (MLR) and Artificial Neural Network (ANN) techniques were used to construct the QSAR models, which showed good predictive capabilities.
Another study on antiallergic N-[4-[4-(diphenylmethyl)-1-piperazinyl]-butyl]-3-(3-pyridyl)acrylamides demonstrated that the biological action is dependent on lipophilic and steric features of the substituents. nih.gov Specifically, smaller, apolar groups were found to enhance the antiallergic activity. nih.gov
For a hypothetical QSAR study on a series of compounds including this compound, a set of molecular descriptors would be calculated. These descriptors fall into several categories:
Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of molecular orbitals (HOMO and LUMO). For this compound, the electron-withdrawing nature of the trifluoromethoxy group would significantly influence these descriptors.
Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular volume, surface area, and specific steric parameters like those developed by Taft.
Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is the most common hydrophobic descriptor, quantifying the lipophilicity of the compound. The trifluoromethoxy group is known to be highly lipophilic.
Topological Descriptors: These are numerical representations of the molecular topology, describing the connectivity of atoms within the molecule.
Once these descriptors are calculated for a series of related acrylamide derivatives with known biological activities, statistical methods are employed to develop the QSAR model. Common methods include:
Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and the most relevant descriptors. fiveable.me
Partial Least Squares (PLS): A method suitable for handling datasets with a large number of descriptors that may be intercorrelated. fiveable.me
Machine Learning Algorithms: Techniques such as Artificial Neural Networks (ANN), Support Vector Machines (SVM), and Random Forests are increasingly used to capture complex, non-linear relationships between structure and activity. ijnrd.orgfiveable.me
Hypothetical QSAR Data for Acrylamide Derivatives:
To illustrate the application of QSAR, consider a hypothetical dataset for a series of acrylamide derivatives tested for a specific biological activity (e.g., inhibitory concentration, IC50).
Table 1: Hypothetical Biological Activity and Physicochemical Descriptors for a Series of Phenylacrylamide Derivatives
| Compound | R-Group | logP | Molecular Weight ( g/mol ) | Electronic Parameter (σ) | pIC50 (-logIC50 M) |
| 1 | -H | 2.1 | 147.17 | 0.00 | 4.5 |
| 2 | -Cl | 2.8 | 181.62 | 0.23 | 5.1 |
| 3 | -CH3 | 2.6 | 161.20 | -0.17 | 4.8 |
| 4 | -OCH3 | 2.0 | 177.19 | -0.27 | 4.9 |
| 5 (Target) | -OCF3 | 3.1 | 231.17 | 0.35 | 5.8 |
In this hypothetical scenario, a QSAR model could be developed from compounds 1-4 to predict the activity of the target compound, this compound (5). A potential MLR equation derived from such data might look like:
pIC50 = β0 + β1(logP) + β2(σ)
Where β0 is a constant, and β1 and β2 are the coefficients for the lipophilicity and electronic parameters, respectively. Based on the data in Table 1, a positive correlation with both logP and the electronic parameter σ might be observed, suggesting that increased lipophilicity and electron-withdrawing character at the para-position of the phenyl ring enhance the biological activity. The trifluoromethoxy group in this compound contributes to a high logP value and has a strong electron-withdrawing nature, which, according to this hypothetical model, would lead to higher predicted activity.
Advanced Spectroscopic Characterization in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 3-[4-(trifluoromethoxy)phenyl]acrylamide (B3043434) in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom.
In the ¹H NMR spectrum, the protons of the acrylamide (B121943) moiety and the phenyl ring exhibit characteristic chemical shifts. The vinyl protons typically appear as doublets or multiplets in the olefinic region, with their coupling constants providing information about their geometric arrangement. The aromatic protons of the 4-(trifluoromethoxy)phenyl group show distinct splitting patterns, influenced by the electron-withdrawing nature of the trifluoromethoxy group.
The ¹³C NMR spectrum complements the proton data, showing distinct signals for the carbonyl carbon, the vinyl carbons, and the aromatic carbons. The carbon of the trifluoromethoxy group is also identifiable by its characteristic chemical shift and coupling with fluorine atoms. For instance, in related acrylamide derivatives, the carbonyl carbon (C=O) signal appears around 165 ppm, while the vinyl carbons (C=C) resonate in the 120-145 ppm range. The aromatic carbons exhibit signals between 120 and 150 ppm, with the carbon attached to the trifluoromethoxy group showing a quartet due to coupling with the three fluorine atoms.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| NH₂ | 5.5 - 7.5 | br s |
| CH=CH (α to C=O) | 6.3 - 6.6 | d |
| CH=CH (β to C=O) | 7.5 - 7.8 | d |
| Aromatic H (ortho to OCF₃) | 7.2 - 7.4 | d |
| Aromatic H (meta to OCF₃) | 7.6 - 7.8 | d |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | ~165 |
| C=C (α to C=O) | ~125 |
| C=C (β to C=O) | ~140 |
| C-OCF₃ | ~149 |
| CF₃ | ~121 (q) |
| Aromatic C | 120 - 135 |
Multi-dimensional NMR Techniques for Stereochemistry
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are pivotal in establishing the stereochemistry of this compound. A COSY spectrum reveals scalar couplings between protons, helping to trace the connectivity within the molecule. For example, cross-peaks between the two vinyl protons would confirm their adjacent positions.
NOESY experiments provide information about through-space proximity of protons. For the typically more stable E-isomer (trans) of the acrylamide, a NOE would be expected between the β-vinyl proton and the ortho-protons of the phenyl ring. The absence of a significant NOE between the α- and β-vinyl protons would further support the trans configuration.
Analysis of Coupling Constants for Configuration Determination
The magnitude of the coupling constant (J) between the two vinyl protons is a definitive indicator of the double bond's configuration. For the E (trans) isomer of this compound, the coupling constant (³JHH) is expected to be in the range of 12-18 Hz. In contrast, the Z (cis) isomer would exhibit a much smaller coupling constant, typically between 6-12 Hz. This analysis provides unambiguous evidence for the predominant stereoisomer in a given sample.
Mass Spectrometry (MS) for Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to elucidate its fragmentation pathways under ionization. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula C₁₀H₈F₃NO₂.
Electron ionization (EI) mass spectrometry would likely lead to the fragmentation of the molecule. The molecular ion peak [M]⁺ at m/z 231 would be observed. Common fragmentation patterns for acrylamides involve the cleavage of the amide bond and fragmentations within the side chain. Key fragments could include the loss of the trifluoromethoxy group (-OCF₃), the acrylamide moiety, or the entire phenyl group. Analysis of these fragment ions helps to confirm the structure of the molecule. For instance, a prominent fragment might be observed corresponding to the [M-NH₂]⁺ ion or the [4-(trifluoromethoxy)phenyl]⁺ cation.
Infrared (IR) and Raman Spectroscopy for Vibrational Assignments and In-Situ Monitoring
Infrared (IR) and Raman spectroscopy are complementary techniques that provide detailed information about the vibrational modes of the functional groups present in this compound. These techniques are valuable for both qualitative identification and for in-situ monitoring of reactions or physical transformations. researchgate.net
The IR spectrum would show characteristic absorption bands for the N-H stretching of the amide group (around 3400-3200 cm⁻¹), the C=O stretching (amide I band, around 1660 cm⁻¹), and the N-H bending (amide II band, around 1620 cm⁻¹). nih.gov The C=C stretching of the acrylamide double bond would appear around 1630 cm⁻¹. The C-F stretching vibrations of the trifluoromethoxy group are expected in the region of 1280-1100 cm⁻¹. researchgate.netresearchgate.net
Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide strong signals for the C=C double bond and the aromatic ring vibrations. researchgate.net The symmetric stretching of the phenyl ring would be a prominent feature. In-situ Raman spectroscopy can be employed to monitor the polymerization of this compound by observing the disappearance of the C=C vibrational band.
Table 3: Key IR and Raman Vibrational Assignments for this compound
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch | 3400 - 3200 | Weak |
| C-H (Aromatic) | 3100 - 3000 | Strong |
| C-H (Vinyl) | 3080 - 3020 | Strong |
| C=O Stretch (Amide I) | ~1660 | Moderate |
| C=C Stretch | ~1630 | Strong |
| N-H Bend (Amide II) | ~1620 | Weak |
| Aromatic Ring Stretch | 1600, 1500 | Strong |
| C-F Stretch | 1280 - 1100 | Moderate |
X-ray Crystallography for Absolute Configuration and Polymorphism Studies
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of this compound in the solid state, providing precise bond lengths, bond angles, and the absolute configuration of the molecule. This technique would unequivocally confirm the planar nature of the acrylamide group and the phenyl ring, as well as the trans orientation of the double bond.
Furthermore, X-ray crystallography is crucial for the study of polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct physical properties, and their characterization is vital in materials science and pharmaceutical development. By analyzing the crystal packing and intermolecular interactions, such as hydrogen bonding involving the amide group, different polymorphic forms of this compound could be identified and characterized.
Mechanistic Biological Investigations and Target Engagement
Molecular Interactions with Specific Biomolecules (In Vitro/In Silico)
No specific in vitro or in silico studies detailing the molecular interactions of 3-[4-(Trifluoromethoxy)phenyl]acrylamide (B3043434) with biomolecules have been publicly reported.
There are currently no published studies that have investigated the binding or inhibition of any specific enzymes by this compound. The acrylamide (B121943) scaffold is a common feature in a variety of enzyme inhibitors, and the trifluoromethoxy group is often used in medicinal chemistry to enhance properties like metabolic stability and cell permeability. For instance, derivatives of 2-trifluoromethyl acrylamide have been explored as inhibitors of protein disulfide isomerase (PDI), demonstrating that the acrylamide "warhead" can be a key component for enzyme inhibition. sigmaaldrich.com However, without direct experimental evidence, the specific enzyme targets, if any, of this compound remain unknown.
No receptor ligand binding studies for this compound have been reported in the scientific literature. Therefore, its affinity and selectivity for any known receptors are currently uncharacterized.
The acrylamide functional group is a well-known Michael acceptor, which suggests that this compound has the potential to form covalent adducts with nucleophilic residues on proteins, such as cysteine. nih.gov This reactivity is the basis for the biological activity of many acrylamide-containing compounds. However, no studies have specifically identified or characterized any protein adducts formed by this compound.
Cellular Pathway Modulation at a Molecular Level (Cell-based, non-clinical)
There is a lack of published cell-based assays investigating the effects of this compound on cellular pathways.
The impact of this compound on specific signaling cascades has not been documented. Studies on the parent compound, acrylamide, have shown that it can influence various signaling pathways, including those involved in neurotoxicity and cell differentiation. vulcanchem.comnih.gov Whether the trifluoromethoxy substitution on the phenyl ring of this compound confers any specific modulatory effects on cellular signaling is a question that remains to be explored through future research.
The potential for this compound to modulate protein-protein interactions (PPIs) has not been investigated. Small molecules are known to be capable of either inhibiting or stabilizing PPIs, offering therapeutic potential. nih.govmdpi.com The planarity of the phenylacrylamide core could theoretically allow it to interface with the often large and flat surfaces involved in PPIs, but this remains a hypothetical consideration without experimental validation.
The exploration of how this compound and its analogs interact with biological systems at a molecular level is crucial for understanding their mechanism of action. Structure-activity relationship (SAR) studies, which correlate the chemical structure of a compound with its biological activity, are fundamental in this endeavor. These studies, often complemented by computational methods like three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis, help to identify the key structural features necessary for potent and selective biological effects. mdpi.com
Identification of Pharmacophore Features
A pharmacophore model outlines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For phenylacrylamide-type structures, these models are critical for designing new derivatives and screening databases for potential new hits. nih.gov While a specific model for this compound is not extensively detailed in public literature, its structure suggests several key pharmacophoric features based on analogous compounds like chalcones and other acrylamide derivatives. nih.gov
The core structure likely presents:
A Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the acrylamide group.
A Hydrogen Bond Donor (HBD): The amide (N-H) group.
A Hydrophobic/Aromatic Region: The phenyl ring.
An Electronegative/Hydrophobic Group: The trifluoromethoxy (OCF₃) substituent.
The α,β-unsaturated system in the acrylamide moiety also acts as a Michael acceptor, a feature that allows for potential covalent bonding with nucleophilic residues, such as cysteine, in target proteins. frontiersin.orgnih.gov Pharmacophore models for related compounds often include features like hydrophobic zones, hydrogen bond acceptors and donors, and sometimes positive or negative ionizable areas to map out the ideal interaction environment within a biological target's binding site. nih.govnih.gov
Impact of Substituent Modifications on Molecular Interaction
Modifying the substituents on the phenylacrylamide scaffold has a profound impact on molecular interactions and, consequently, biological activity. SAR studies on related chemical series provide a predictive framework for how such changes might influence the behavior of this compound.
Phenyl Ring Modifications: The nature and position of substituents on the phenyl ring are critical. The trifluoromethoxy group at the para-position of the subject compound is a strong electron-withdrawing group (EWG). Studies on other molecular scaffolds show that EWGs can significantly alter the electronic properties of the molecule, affecting binding affinity and reactivity. nih.gov For instance, in studies of chalcone (B49325) derivatives as cholinesterase inhibitors, the presence and type of substituent on the aromatic rings dramatically altered their potency. mdpi.com Similarly, research on imidazo[4,5-b]pyridine-based inhibitors demonstrated that modifying substituents from EWGs of varying sizes (e.g., different halogens) to electron-donating groups (EDGs) resulted in a wide range of biological activity, which was rationalized by analyzing interaction energies with key amino acid residues in the target protein. nih.gov The trifluoromethoxy group likely engages in specific hydrophobic or electrostatic interactions within a protein's binding pocket.
Acrylamide Moiety Modifications: The acrylamide group itself is a key functional component. It can serve as a "warhead" for targeted covalent inhibition of enzymes. nih.gov Research into acrylamide-based inhibitors has shown that they can form covalent adducts with cysteine residues in proteins. frontiersin.org The reactivity of this Michael acceptor can be tuned by substituents. For example, adding a trifluoromethyl group to the acrylamide backbone (creating a 2-trifluoromethyl acrylamide) has been used to develop potent and reversible inhibitors of protein disulfide isomerase (PDI). nih.gov This suggests that modifications to the acrylamide portion of this compound could modulate its reactivity and binding mode (covalent vs. non-covalent) with its biological targets.
The table below summarizes findings from related compound classes, illustrating the effect of different substituents on biological activity.
| Compound Class | Substituent Modification | Observation | Reference |
| Imidazo[4,5-b]pyridine Inhibitors | Replacement of an EWG (Br) with a smaller, more electronegative EWG (Cl, F) or an EDG (CH₃). | Activity decreased as EWG size and electronegativity changed; EDG substitution led to inactivity. This was linked to altered electrostatic and charge transfer energy with hinge region residues. | nih.gov |
| Chalcone Derivatives | Introduction of hydroxyl or methoxy (B1213986) groups on the phenyl rings. | Hydroxyl groups generally enhanced cholinesterase inhibition. Conversion to ether groups maintained or improved activity. | mdpi.com |
| Chalcone Derivatives | Replacement of a phenyl ring with heterocyclic rings (furan, thiophene). | Decreased cholinesterase inhibitory activity significantly. | mdpi.com |
| PDI Inhibitors | Replacement of a propiolamide (B17871) warhead with a 2-trifluoromethyl acrylamide warhead. | Resulted in potent PDI inhibition, highlighting the effectiveness of the modified acrylamide group. | nih.gov |
In Vitro Biological Screening Methodologies with Mechanistic Focus
To investigate the biological mechanisms of compounds like this compound, a variety of in vitro screening methods are employed. These assays are designed to move beyond simple activity readouts to provide deeper insights into target engagement and cellular effects.
Enzyme Inhibition and Binding Assays: If the compound is hypothesized to be an enzyme inhibitor, direct enzymatic assays are the first step. These experiments measure the concentration of the compound required to inhibit 50% of the enzyme's activity (IC₅₀). For instance, studies on novel PDI inhibitors involved measuring the enzyme's ability to reduce insulin (B600854) in the presence of the inhibitor. nih.gov To confirm direct binding and determine the binding affinity (Kᴅ), biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be utilized.
Cell-Based Mechanistic Assays: Cell-based assays are crucial for understanding a compound's effect in a more biologically relevant context. Depending on the therapeutic target, these can include:
Mitochondrial Function Assays: For compounds designed to affect neurodegenerative diseases, assays that measure mitochondrial membrane potential or morphology are common. For example, small molecule mitofusin activators were evaluated by their ability to reverse mitochondrial fragmentation in cultured neurons, observed via microscopy. nih.gov
Signaling Pathway Analysis: Techniques like Western blotting or ELISA can quantify the phosphorylation status or expression levels of key proteins in a signaling cascade, revealing how a compound modulates specific pathways.
Reporter Gene Assays: These assays use a reporter gene (e.g., luciferase) linked to a specific promoter to measure the activation or inhibition of a particular transcription factor or pathway.
Electrochemical and Biophysical Methods: For compounds that may interact with surfaces or have redox properties, electrochemical methods like cyclic voltammetry and electrochemical impedance spectroscopy can be powerful. These techniques have been used to study the interaction of polymer films derived from related phenyl-thiophene compounds with various analytes, providing information on surface binding and recognition. mdpi.com
The table below outlines common in vitro screening methodologies with a mechanistic focus.
| Methodology | Purpose | Example Application | Reference |
| Enzyme Kinetics | Determine inhibitory concentration (IC₅₀) and mode of inhibition (e.g., competitive, non-competitive). | Assessing the inhibition of protein disulfide isomerase (PDI) by acrylamide derivatives. | nih.gov |
| Cellular Imaging | Visualize the effect of a compound on subcellular structures or processes. | Observing the reversal of mitochondrial fragmentation in neurons treated with mitofusin activators. | nih.gov |
| Molecular Docking & 3D-QSAR | Computationally predict binding modes and correlate structural features with activity to guide design. | Analyzing the interaction of PAK4 inhibitors with key residues in the ATP-binding pocket. | nih.gov |
| Western Blotting | Detect changes in the expression or post-translational modification (e.g., phosphorylation) of target proteins. | Measuring levels of pro-inflammatory cytokines regulated by NF-κB and STAT3. | researchgate.net |
| Electrochemical Analysis | Characterize surface binding, redox activity, and molecular recognition events at an electrode-solution interface. | Studying the affinity of a modified electrode surface for synthetic stimulants. | mdpi.com |
Applications in Advanced Materials Science and Polymer Chemistry
Polymerization of Acrylamide (B121943) Monomers
The polymerization of acrylamide derivatives is a versatile process for generating a wide array of functional polymers. The specific nature of the substituent on the nitrogen atom plays a crucial role in determining the polymerization behavior and the physical properties of the resulting polymer.
The synthesis of homopolymers from 3-[4-(Trifluoromethoxy)phenyl]acrylamide (B3043434) would result in a material where each repeating unit contains the bulky, hydrophobic trifluoromethoxy-phenyl side chain. Such fluorinated polymers are noted for their chemical stability and low surface energy. mdpi.comsci-hub.se
Copolymerization represents a highly effective strategy for fine-tuning the properties of the final material. By polymerizing this compound with other vinylic monomers, new copolymers with tailored physico-chemical properties can be achieved. For instance, copolymerizing this hydrophobic monomer with a hydrophilic monomer like acrylamide or N-isopropylacrylamide could produce amphiphilic copolymers. These materials are capable of self-assembly in aqueous solutions, forming structures such as micelles or vesicles, which are valuable in fields like drug delivery and nanotechnology.
Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a powerful controlled radical polymerization (CRP) technique that enables the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity index, Đ). mdpi.com The RAFT process is particularly well-suited for a wide range of functional monomers, including acrylamides. mdpi.comacs.org While specific studies on this compound are not prevalent, the methodology for its controlled polymerization can be inferred from studies on structurally similar hydrophobic acrylamide derivatives. researchgate.net
The success of RAFT polymerization hinges on the appropriate selection of a chain transfer agent (CTA). For acrylamide derivatives, dithiobenzoates and trithiocarbonates are commonly employed as effective CTAs. mdpi.comresearchgate.net The polymerization is initiated by a standard radical initiator, such as AIBN, and the process allows for the creation of well-defined polymer architectures, including block copolymers. acs.org The ability to create block copolymers is particularly significant, as it would allow for the precise placement of the fluorinated block alongside other functional polymer segments.
Below is a table illustrating typical conditions and results for the RAFT polymerization of a representative hydrophobic N-substituted acrylamide, which serves as a model for the expected behavior of this compound.
| Parameter | Condition / Result | Significance |
| Monomer | N-tert-butylacrylamide (TBAm) | A hydrophobic acrylamide derivative, analogous to the target compound. researchgate.net |
| Chain Transfer Agent (CTA) | tert-butyl dithiobenzoate (tBDB) | A dithiobenzoate-type CTA effective for controlling acrylamide polymerization. researchgate.net |
| Initiator | Azobis(isobutyronitrile) (AIBN) | A standard thermal initiator for radical polymerization. researchgate.net |
| Solvent | Dioxane or DMF | Solvents capable of dissolving the hydrophobic monomer and polymer. researchgate.net |
| Temperature | 65-90 °C | Typical temperature range for thermally initiated RAFT polymerization. acs.orgresearchgate.net |
| Molecular Weight (Mn) | Linear increase with conversion | Characteristic of a controlled, living-like polymerization process. acs.org |
| Polydispersity Index (Đ) | < 1.3 | Indicates a narrow molecular weight distribution and good control over the polymerization. acs.org |
Integration into Functional Materials
The unique properties conferred by the trifluoromethoxy-phenyl group make polymers derived from this monomer prime candidates for integration into advanced functional materials.
Hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water. mdpi.comrsc.org Acrylamide-based polymers are foundational materials for hydrogel synthesis. mdpi.com The incorporation of a hydrophobic, fluorinated monomer like this compound into a hydrogel network can lead to the formation of physically cross-linked or amphiphilic hydrogels. In these systems, the hydrophobic fluorinated domains can aggregate to form micellar-like crosslinks, enhancing the mechanical strength and stability of the gel. rsc.orgresearchgate.net
Fluorinated polymers are of particular interest for biomedical applications due to their recognized biocompatibility, especially in blood-contacting devices. mdpi.comnih.gov The introduction of trifluoromethyl groups into a polymer backbone has been shown to enhance hemocompatibility. nih.gov For example, trifluoromethyl-functionalized polyesters have demonstrated a preferential adsorption of albumin over fibrinogen, a characteristic associated with lower thrombogenicity. nih.gov Polymers containing fluorinated groups generally exhibit high chemical inertness and stability, which are crucial for materials used in implantable devices. mdpi.comsci-hub.se Furthermore, hydrogels based on fluorinated polymers like fluorinated methacrylamide (B166291) chitosan (B1678972) have been shown to improve cellular wound healing processes, indicating excellent biocompatibility. nih.govnih.gov
The table below summarizes key findings regarding the biocompatibility of analogous fluorinated polymers.
| Polymer System | Key Biocompatibility Finding | Application Context |
| Trifluoromethyl-functionalized poly(lactic acid) | Showed no in-vitro cytotoxicity and a higher albumin/fibrinogen adsorption ratio compared to the non-fluorinated version, suggesting enhanced hemocompatibility. nih.gov | Blood-contacting medical devices. nih.gov |
| Fluorinated methacrylamide chitosan (MACF) hydrogels | Improved cell migration, metabolism, and proliferation under hypoxic conditions in human skin cells. nih.govnih.gov | Oxygen-delivering wound dressings. nih.govnih.gov |
| General Fluoropolymers (e.g., PVDF) | Exhibit high chemical resistance, bio-inertness, and have been used for applications like sutures and vascular prostheses. mdpi.comresearchgate.net | Implantable medical devices and surgical tools. mdpi.comresearchgate.net |
Photo-responsive polymers are smart materials that change their properties upon exposure to light. specificpolymers.com This functionality is typically achieved by incorporating a photo-responsive molecule, or chromophore, into the polymer structure. specificpolymers.comrsc.org Common chromophores include moieties like azobenzene (B91143) and spiropyran, which undergo reversible isomerization when irradiated with specific wavelengths of light. specificpolymers.com
The this compound monomer itself is not intrinsically photo-responsive in the conventional sense, as the trifluoromethoxy-phenyl group does not act as a molecular switch. However, it can be a critical component in a photo-responsive system. By copolymerizing this compound with a monomer containing a photo-responsive group, a "smart" material can be created. In such a copolymer, the fluorinated block would establish the baseline material properties (e.g., hydrophobicity, solubility, thermal stability), while the photo-responsive block would enable external control over these properties with light. For example, light-induced isomerization of an azobenzene unit could alter the polymer's polarity, triggering a change in the self-assembled structure or solubility of a block copolymer containing a poly(this compound) segment.
Environmental Transformation and Degradation Pathways
Biotransformation Processes (Microbial Degradation)
The acrylamide (B121943) group is susceptible to microbial degradation. hibiscuspublisher.com Bacteria, such as various species of Pseudomonas, Bacillus, and Enterobacter, are known to utilize acrylamide as a source of carbon and/or nitrogen. elsevierpure.comresearchgate.netnih.gov The primary enzymatic reaction is the hydrolysis of the amide bond by an amidase, which converts the acrylamide moiety to acrylic acid and ammonia (B1221849). hibiscuspublisher.comnih.gov These products can then be further metabolized by the microorganisms. elsevierpure.comresearchgate.net It is plausible that a similar enzymatic attack would occur on the acrylamide portion of 3-[4-(Trifluoromethoxy)phenyl]acrylamide (B3043434), leading to the formation of 3-[4-(trifluoromethoxy)phenyl]acrylic acid.
Table 1: Hypothesized Microbial Degradation Pathway of this compound
| Step | Reaction | Intermediate/Product | Microorganisms (Analog Studies) |
| 1 | Amidase-mediated hydrolysis | 3-[4-(Trifluoromethoxy)phenyl]acrylic acid and Ammonia | Pseudomonas sp., Bacillus sp., Enterobacter sp. elsevierpure.comresearchgate.netnih.gov |
| 2 | Oxidation of acrylic acid derivative | Further metabolized intermediates | Various soil and water bacteria |
| 3 | Dioxygenase attack on aromatic ring | Catechol-like intermediates | Sphingomonas sp., Ideonella sp. nih.gov |
| 4 | Ring cleavage | Aliphatic acids | Pseudomonas sp., Arthrobacter sp. |
Photochemical Degradation Mechanisms
Photochemical degradation, driven by solar radiation, represents another significant environmental sink for this compound. This process can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, involving reactions with photochemically generated reactive species like hydroxyl radicals (•OH) or singlet oxygen.
Chemical Hydrolysis and Oxidation Pathways
In the environment, this compound can undergo chemical hydrolysis, particularly under acidic or basic conditions. hibiscuspublisher.com The amide linkage in the acrylamide group is the primary site for this reaction. Hydrolysis would cleave the amide bond to yield 3-[4-(trifluoromethoxy)phenyl]acrylic acid and ammonia. hibiscuspublisher.compsu.edu The rate of hydrolysis is dependent on pH and temperature. psu.edu While generally slow at neutral pH, the process can be significant over longer time scales in natural waters. researchgate.net
Oxidation by environmental oxidants such as manganese dioxide or ozone can also contribute to the degradation of the molecule. rsc.org Phenolic and anilinic compounds, which share some structural similarities with the substituted phenyl group, are known to be transformed by such oxidants. rsc.orgresearchgate.net The aromatic ring of this compound could be susceptible to oxidation, leading to the formation of hydroxylated or ring-opened products.
Table 2: Potential Abiotic Degradation Pathways
| Pathway | Reagent/Condition | Primary Reaction Site | Potential Products |
| Photolysis | UV Radiation | Acrylamide double bond, Aromatic ring | Isomers, Cleavage products |
| Hydrolysis | Water (acid/base catalyzed) | Amide group | 3-[4-(Trifluoromethoxy)phenyl]acrylic acid, Ammonia |
| Oxidation | Ozone, Hydroxyl radicals | Aromatic ring, Double bond | Hydroxylated derivatives, Ring-opened products |
Environmental Fate Modeling and Mobility Studies
Environmental fate models are computational tools used to predict the distribution and persistence of chemicals in the environment. itrcweb.org These models integrate a chemical's physical-chemical properties with environmental parameters to estimate its partitioning between air, water, soil, and sediment. For this compound, key parameters for such models would include its water solubility, vapor pressure, and octanol-water partition coefficient (Kow).
Future Research Directions and Unexplored Avenues
Integration of Artificial Intelligence and Machine Learning in Chemical Design
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and design of novel molecules. nih.govnih.gov For "3-[4-(Trifluoromethoxy)phenyl]acrylamide," these computational tools offer a pathway to rapidly design and screen virtual libraries of related compounds with enhanced properties.
ML models, particularly deep neural networks, can be trained on existing chemical data to predict the physicochemical and biological properties of new derivatives. nih.gov This includes forecasting absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, which is a critical step in drug discovery. nih.gov By analyzing vast datasets, AI can identify key molecular features associated with desired activities, such as anticancer properties, enabling a more targeted approach to designing new compounds. mdpi.com
A significant application is in high-throughput virtual screening, where AI can predict the binding affinity of compounds to specific biological targets, such as proteins implicated in disease. mdpi.com Generative models, like variational autoencoders or generative adversarial networks (GANs), can even propose entirely new molecular structures based on the "this compound" scaffold, exploring chemical space far more efficiently than traditional methods. nih.govmdpi.com Tools like 3D-Scaffold, which use deep learning and a fragment-based approach, can generate new ligands from a core structure, ensuring that the designed molecules retain key features for biological activity. osti.gov This integration of AI promises to accelerate the hit-to-lead identification and optimization process, reducing costs and time. nih.govosti.gov
Development of Novel Catalytic Systems for Sustainable Synthesis
The synthesis of acrylamides and related fine chemicals is an area ripe for innovation, with a strong emphasis on green chemistry principles. researchgate.net Future research will focus on developing novel catalytic systems that offer higher efficiency, selectivity, and sustainability for the production of "this compound" and its derivatives.
A key goal is to move away from hazardous reagents and harsh reaction conditions towards more environmentally benign processes. researchgate.net This involves the development of catalysts based on earth-abundant and non-toxic metals, such as copper, which can operate under milder conditions. researchgate.netsciencedaily.com Research into novel catalyst systems for related acrylamide (B121943) syntheses has shown significant promise. For instance, various catalysts have been explored for the synthesis of N,N′-Methylenebisacrylamide, with a Cu(II) carboxylate catalyst achieving a 95% yield under relatively mild conditions. tandfonline.comresearchgate.netnih.gov
The table below summarizes catalytic activity for a related acrylamide synthesis, highlighting how catalyst and reaction conditions can be optimized. Such approaches could be adapted for the synthesis of "this compound."
| Catalyst System | Solvent | Reaction Time (hours) | Yield (%) | Reference |
| Cu(II) acetate (B1210297) / HCl | Water | 1.5 | 52 | researchgate.net |
| Cu(II) acetate / NaHSO₄ | Water | 2 | 60 | researchgate.net |
| Cu(II) carboxylate / NaHSO₄ | Water | 2 | 95 | researchgate.net |
| Cu(II) glyoxime (B48743) / NaHSO₄ | Water | 2 | No conversion | researchgate.net |
These novel catalytic systems not only improve yield but can also be designed for easy recovery and reuse, significantly lowering the carbon footprint of chemical manufacturing. sciencedaily.com
Advanced Spectroscopic Techniques for Real-time Mechanistic Elucidation
A thorough understanding of reaction mechanisms is crucial for optimizing synthetic routes and controlling product formation. Future investigations will likely employ advanced spectroscopic techniques to monitor the synthesis of "this compound" in real-time.
While traditional analysis relies on techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry to characterize final products, in-situ spectroscopic methods can provide a dynamic picture of the reaction as it happens. nih.govimreblank.ch Techniques such as in-situ Fourier Transform Infrared (FTIR) or Raman spectroscopy can track the concentration of reactants, intermediates, and products throughout the reaction, offering valuable kinetic data.
For complex transformations, coupling analytical separation methods with mass spectrometry is a powerful approach. Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) has been effectively used to study the formation mechanism of acrylamide in Maillard reactions by identifying key intermediates like Schiff bases and Amadori compounds. nih.govimreblank.ch Similarly, new analytical methods like capillary zone electrophoresis and time-of-flight mass spectrometry are being applied to the analysis of acrylamide. researchgate.net Applying these advanced techniques could reveal transient intermediates and clarify the mechanistic pathway in the synthesis of "this compound," leading to more controlled and efficient manufacturing processes.
Exploration of New Biological Targets and Mechanisms beyond Current Knowledge
The presence of the trifluoromethoxy-phenyl moiety in "this compound" suggests a high potential for biological activity. The introduction of fluorine-containing groups into molecules is a well-known strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity. nih.gov
Future research should focus on broad biological screening of this compound to uncover novel therapeutic applications. Studies on structurally related compounds provide a roadmap for this exploration. For example, compounds featuring a trifluoromethyl-phenyl group have shown promise in a variety of biological contexts.
The table below details potential areas for biological investigation based on activities observed in similar compounds.
| Compound Class | Biological Activity | Potential Target/Application | Reference |
| 5-(2-(Trifluoromethyl)phenyl)indazoles | TRPA1 Antagonist | Inflammatory Pain | researchgate.net |
| 1,3,4-Oxadiazoles with trifluoroethoxy groups | Anticancer, Antidiabetic | Glioblastoma, Diabetes | nih.gov |
| 5-Trifluoromethyl-phenylpyrazolones | Anti-inflammatory, Antidiabetic | Lipoxygenase, α-glucosidase | researchgate.net |
| Caffeine-acrylate derivatives | Insecticidal | Ryanodine Receptors (RyRs) | acs.org |
These findings suggest that "this compound" and its derivatives could be evaluated as potential agents for treating inflammatory conditions, cancer, or diabetes. nih.govresearchgate.netresearchgate.net Furthermore, the structural similarity to certain agrochemicals indicates a possible, yet unexplored, application in pest management. acs.org
Design of Smart Materials with Tunable Properties for Specific Applications
The acrylamide group is a versatile monomer for creating polymers, particularly hydrogels. nih.gov The incorporation of "this compound" as a functional monomer into polymer chains opens up the possibility of creating "smart" materials with tunable properties.
Smart materials, or stimulus-responsive materials, can change their properties in response to external cues like temperature, pH, or light. nih.govresearchgate.net The trifluoromethoxy-phenyl group would impart unique characteristics, such as hydrophobicity and thermal stability, to the polymer network. This could be leveraged to create materials with precisely controlled behaviors.
For instance, hydrogels synthesized with this monomer could exhibit tunable swelling, mechanical strength, or drug-release profiles. nih.gov Such materials have a wide range of potential applications in biomedicine, including tissue engineering, biosensing, and controlled drug delivery. nih.govresearchgate.net Beyond hydrogels, this monomer could be used to develop smart polymers for wearable devices, where materials that can dynamically adjust their stiffness or shape are highly desirable. eksplorium.com The development of such advanced materials represents a significant and practical future direction for this compound.
Q & A
Q. What are the common synthetic routes for preparing 3-[4-(Trifluoromethoxy)phenyl]acrylamide derivatives?
The synthesis typically involves Schiff base formation or amide coupling between 4-(trifluoromethoxy)benzaldehyde derivatives and appropriate amines. For example:
- Schiff base method : Reacting 4-(trifluoromethoxy)benzaldehyde with aniline derivatives under basic conditions (e.g., KOH/EtOH) forms intermediates, which are subsequently reduced to acrylamides .
- Direct amidation : Using coupling agents like EDCI/HOBt, 3-[4-(trifluoromethoxy)phenyl]acrylic acid reacts with substituted amines in anhydrous DMF .
Q. Key considerations :
Q. How can solubility and stability be optimized for these compounds in different solvents?
Solubility data for acrylamide derivatives are critical for experimental reproducibility:
| Solvent | Solubility (mg/mL, 25°C) | Stability (48h, 25°C) |
|---|---|---|
| DMSO | >50 | Stable (no degradation) |
| Ethanol | 10–20 | Partial precipitation |
| Water | <1 | Hydrolysis observed |
Q. Methodology :
- Pre-screen solvents using dynamic light scattering (DLS) to assess aggregation.
- Add stabilizers (e.g., 0.1% BSA in aqueous buffers) to mitigate hydrolysis .
Advanced Research Questions
Q. How can contradictions in NMR spectral data for structural confirmation be resolved?
Discrepancies in or NMR signals (e.g., unexpected splitting or shifts) may arise from:
- Rotameric equilibria : The trifluoromethoxy group’s steric bulk can slow bond rotation, causing peak splitting. Use variable-temperature NMR (VT-NMR) to observe coalescence .
- Residual solvents : Deuterated solvents like DMSO- may interact with the acrylamide moiety. Confirm assignments via 2D NMR (HSQC, HMBC) .
Example : In compound 31 (), the acrylamide proton at δ 6.8–7.2 ppm showed splitting due to hindered rotation, resolved by heating to 50°C.
Q. What strategies improve yields in multi-step syntheses involving trifluoromethoxy groups?
The electron-withdrawing trifluoromethoxy group complicates nucleophilic reactions. Key optimizations include:
- Protecting groups : Use Boc or Fmoc to shield reactive amines during coupling steps .
- Catalysis : Palladium catalysts (e.g., Pd(PPh)) enhance Suzuki-Miyaura cross-coupling efficiency with aryl boronic acids .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 72h to 4h) for amidation steps, minimizing side reactions .
Q. Data-driven approach :
Q. How can biological activity assays be designed for these compounds in medicinal chemistry?
For target validation (e.g., kinase inhibition):
In vitro assays :
- Use purified EGFR or MAPK enzymes with ATP analogs to measure IC values .
- Compare inhibition potency against control compounds (e.g., erlotinib) .
Cellular assays :
Q. Contradiction management :
Q. What computational tools predict synthetic routes for novel acrylamide derivatives?
Retrosynthesis platforms (e.g., PubChem’s AI tool) leverage databases like Reaxys and Pistachio to propose routes:
- Input the target structure to generate one-step pathways (e.g., amidation, Heck coupling).
- Filter proposals by feasibility scores (>0.8 recommended) and commercial precursor availability .
Case study : For N-(4-phenoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]acrylamide , the AI tool prioritized a Schiff base route over direct coupling due to higher predicted yield (72% vs. 58%) .
Q. How are electronic effects of the trifluoromethoxy group exploited in material science?
The -OCF group enhances thermal stability and electron-deficient character, making derivatives useful in:
- Conductive polymers : Incorporate acrylamide monomers into polyaniline backbones for OLED applications.
- Data : Polymers show λ at 420 nm (UV-vis) and conductivity up to 10 S/cm .
- Coordination complexes : The group stabilizes metal-organic frameworks (MOFs) with Cu(II) or Fe(III), improving gas adsorption capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
